![molecular formula C17H22N4O5 B1237771 4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1237771.png)
4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2,6-bis(4-morpholinyl)-3-pyridinyl]amino]-4-oxo-2-butenoic acid is an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Antimicrobial and Analgesic Properties : 4-Aryl-2-N-morpholino-4-oxo-2-butenoic acids exhibit antimicrobial and analgesic activities. These compounds, synthesized via interaction with morpholine, are colorless crystalline substances with varying solubility in different solvents (Koz’minykh, Belyaev, Koz’minykh, Makhmudov, & Odegova, 2004).
Synthesis Techniques
- Microwave-Assisted Synthesis : A study developed microwave-assisted synthesis methods for 4-oxo-2-butenoic acids, using aldol-condensation of glyoxylic acid. This approach provides a range of desired products with good yields and is important for the synthesis of biologically active species and intermediates (Uguen et al., 2021).
Biological Applications
- Biocatalytic Cascade for Synthesis : A biocatalytic cascade was constructed for the synthesis of 2-oxo-4-(hydroxymethylphosphinyl) butyric acid, an important precursor for herbicides. This study shows the potential of using bio-enzymatic methods for large-scale production of such compounds (Xu et al., 2020).
Chemical Properties and Reactions
- Fluorescent Protecting Group : A derivative of 6-amino-4-oxo-hexanoic acid, related to the family of 4-oxo-2-butenoic acids, has been developed for protection of hydroxyl groups in DNA sequencing. This highlights the compound's utility in biochemistry and molecular biology (Rasolonjatovo & Sarfati, 1998).
Derivative Synthesis
- Synthesis of Pyridine Dilactone : Research on synthesizing a pentacyclic pyridine dilactone using derivatives of 4-oxo-2-butenoic acid reveals their potential in creating complex chemical structures with potential pharmaceutical applications (Rajyalakshmi & Srinivasan, 1980).
Eigenschaften
Molekularformel |
C17H22N4O5 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
(E)-4-[(2,6-dimorpholin-4-ylpyridin-3-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H22N4O5/c22-15(3-4-16(23)24)18-13-1-2-14(20-5-9-25-10-6-20)19-17(13)21-7-11-26-12-8-21/h1-4H,5-12H2,(H,18,22)(H,23,24)/b4-3+ |
InChI-Schlüssel |
DWSNGRJYFBPVHN-ONEGZZNKSA-N |
Isomerische SMILES |
C1COCCN1C2=NC(=C(C=C2)NC(=O)/C=C/C(=O)O)N3CCOCC3 |
SMILES |
C1COCCN1C2=NC(=C(C=C2)NC(=O)C=CC(=O)O)N3CCOCC3 |
Kanonische SMILES |
C1COCCN1C2=NC(=C(C=C2)NC(=O)C=CC(=O)O)N3CCOCC3 |
Löslichkeit |
54.4 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4R,6S,7S,11R,14S)-5-Acetyl-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone](/img/structure/B1237689.png)
![N-(4-bromo-3-methylphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1237690.png)
![2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-4-thiazolyl]methyl]benzenesulfonamide](/img/structure/B1237692.png)
![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2-fluoro-benzoic acid](/img/structure/B1237693.png)

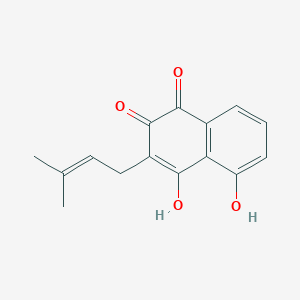
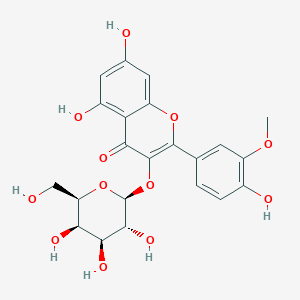
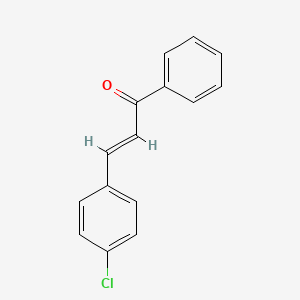
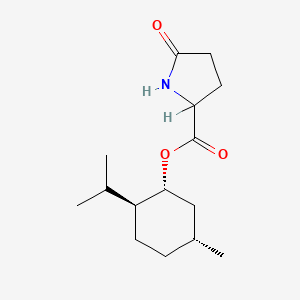

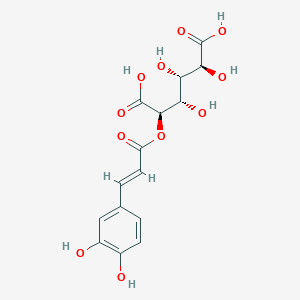
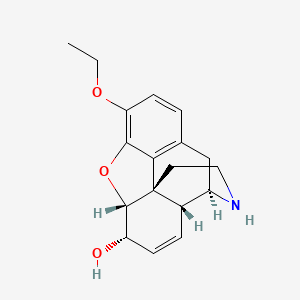
![(E)-3-(4-chlorophenyl)-1-[4-[(E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-4-hydroxypiperidin-3-yl]prop-2-en-1-one;hydrochloride](/img/structure/B1237713.png)
